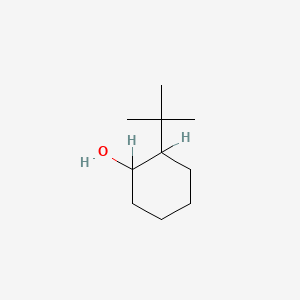

2-tert-Butylcyclohexanol

描述

Significance in Contemporary Organic Synthesis and Industrial Chemistry

In the landscape of modern organic chemistry, 2-tert-butylcyclohexanol is recognized primarily as a key precursor and building block. ontosight.aichemimpex.com Its industrial significance is intrinsically linked to the fragrance industry. vinatiorganics.com The catalytic hydrogenation of its parent compound, 2-tert-butylphenol (B146161), yields this compound, which is then often esterified to produce 2-tert-butylcyclohexyl acetate (B1210297). vinatiorganics.com This acetate, particularly the cis-isomer, is a widely used fragrance ingredient, valued for its characteristic scent. chemimpex.com

Beyond fragrances, this compound serves as an intermediate in the synthesis of more complex molecules. ontosight.ai For instance, it is a reactant in the synthesis of 2-tert-butylcyclohexyl methacrylate (B99206), a monomer that can be used in the production of specialty polymers. chemicalbook.comsigmaaldrich.com This reaction typically involves the treatment of this compound with methacryloyl chloride in the presence of a base like triethylamine (B128534). chemicalbook.comsigmaaldrich.com The properties of the resulting polymer are influenced by the stereochemistry of the starting alcohol. The compound's utility also extends to its role as a plasticizer and a component in the formulation of surfactants. chemimpex.com In a research context, it can be employed as a solvent in various chemical reactions due to its good solubility in organic media. chemimpex.com

Historical Trajectories and Foundational Studies of Cyclohexanol (B46403) Derivatives

The study of cyclohexanol and its derivatives is deeply rooted in the development of conformational analysis, a field that seeks to understand the three-dimensional shapes of molecules and their influence on chemical reactivity. The pioneering work of chemists like Derek H. R. Barton, Ernest L. Eliel, and Saul Winstein laid the groundwork for our current understanding of cyclohexane (B81311) stereochemistry. dokumen.pub

Foundational studies in the mid-20th century established that the chair conformation is the most stable arrangement for the cyclohexane ring. The concept of axial and equatorial substituents became central to predicting the stability and reactivity of substituted cyclohexanes. Winstein and Holness, in a landmark 1955 paper, introduced a quantitative method for determining conformational preferences, now known as the Winstein-Holness equation, which relates the reaction rates of conformationally biased isomers to their equilibrium constant. wikipedia.orgacs.org

Eliel's extensive research further solidified these concepts, particularly through the study of equilibration and reaction rates of various cyclohexanol derivatives. tsukuba.ac.jpresearchgate.net His work demonstrated that the bulky tert-butyl group effectively "locks" the cyclohexane ring in a specific chair conformation, with the tert-butyl group occupying the more sterically favorable equatorial position. This principle makes tert-butyl substituted cyclohexanes, including this compound, ideal models for studying the properties and reactivity of axial versus equatorial functional groups. tsukuba.ac.jp The historical development of catalytic hydrogenation processes for phenols also played a crucial role, enabling the efficient synthesis of cyclohexanols from readily available starting materials. google.comresearchgate.net

Overview of Advanced Research Domains Pertaining to this compound

The unique structural features of this compound continue to make it a subject of interest in several advanced research areas. In material science, its derivatives are explored for the creation of novel polymers. As mentioned, 2-tert-butylcyclohexyl methacrylate is a monomer used in polymerization, and the stereochemistry of the cyclohexyl ring can influence the properties of the resulting polymer, such as its glass transition temperature. chemicalbook.comsigmaaldrich.com

Furthermore, this compound has been investigated for its potential as a chiral auxiliary. rrscientific.comchemscene.com A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, after which it is removed. wikipedia.org The defined stereocenters of the enantiomerically pure forms of this compound can be used to direct the formation of a specific stereoisomer in a new product.

The compound also serves as a model substrate in studies of reaction mechanisms and stereoselectivity. For example, the oxidation of the cis and trans isomers of this compound to 2-tert-butylcyclohexanone (B158629) is a classic experiment to demonstrate the differing reactivity of axial and equatorial hydroxyl groups. vaia.comopenstax.org

The Critical Role of Stereoisomerism in its Chemical and Applied Research

Stereoisomerism is central to the chemistry of this compound, which exists as cis and trans diastereomers. In the most stable chair conformation, the bulky tert-butyl group occupies an equatorial position to minimize steric strain. This results in the hydroxyl group being in an axial position in the cis isomer and an equatorial position in the trans isomer. vaia.combrainly.com This seemingly subtle difference has profound consequences for the properties and reactivity of the isomers.

The trans isomer is generally considered to be more stable than the cis isomer due to the hydroxyl group being in the less sterically hindered equatorial position. brainly.com However, the reactivity of the isomers can be inverted depending on the reaction conditions. For instance, in oxidation reactions with reagents like chromic acid, the cis isomer with its more accessible axial hydroxyl group often reacts faster than the trans isomer. vaia.comreddit.com

This difference in reactivity is a direct consequence of the steric environment around the hydroxyl group. The industrial synthesis of this compound is often focused on producing the cis isomer, as its corresponding acetate possesses the more desirable fragrance profile. vinatiorganics.com This has led to extensive research into stereoselective hydrogenation catalysts and conditions that favor the formation of the cis-2-tert-butylcyclohexanol (B1618334).

Below are interactive data tables summarizing some of the key properties and synthetic parameters related to the stereoisomers of this compound.

Table 1: Physical and Chemical Properties of this compound Isomers

| Property | cis-2-tert-Butylcyclohexanol | trans-2-tert-Butylcyclohexanol | Reference |

| Hydroxyl Group Position (Stable Conformation) | Axial | Equatorial | vaia.com |

| Relative Stability | Less Stable | More Stable | brainly.com |

| Reactivity in Oxidation (e.g., with CrO3) | Generally Faster | Generally Slower | vaia.com |

| Melting Point | Not specified | 84.5 °C | lookchem.com |

| Flash Point | Not specified | 79.4 °C | lookchem.com |

Table 2: Industrial Synthesis Parameters for this compound

| Catalyst | Starting Material | Key Product | Typical cis:trans Ratio | Reference |

| Rhodium-based | 2-tert-Butylphenol | This compound | >95:5 | acs.org |

| Palladium on Alumina | 2-tert-Butylphenol | This compound | 91:9 (for 3-tert-butyl) | acs.org |

| Nickel/Iron Mixture | 2-tert-Butylphenol | cis-2-tert-Butylcyclohexanol | Up to 95:5 | brainly.com |

Structure

3D Structure

属性

IUPAC Name |

2-tert-butylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-10(2,3)8-6-4-5-7-9(8)11/h8-9,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTWBMHADAJAAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044799 | |

| Record name | 2-tert-Butylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13491-79-7, 7214-18-8, 5448-22-6 | |

| Record name | 2-tert-Butylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13491-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013491797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, cis- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, trans- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 2-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-tert-Butylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2-tert-butylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-tert-butylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Pathways

Catalytic Hydrogenation Approaches for 2-tert-Butylphenol (B146161) Transformation

The catalytic hydrogenation of 2-tert-butylphenol to 2-tert-butylcyclohexanol involves the addition of hydrogen across the aromatic ring. This process can proceed through different mechanisms and pathways, leading to varying ratios of the cis and trans isomers of the final product. The choice of the metal catalyst is paramount in directing the stereochemical outcome of the reaction.

Rhodium-Catalyzed Stereoselective Hydrogenation Mechanisms

Rhodium-based catalysts are highly effective for the stereoselective hydrogenation of substituted phenols, often favoring the formation of the cis isomer. The mechanism is understood to involve the adsorption of the phenol (B47542) onto the catalyst surface. The bulky tert-butyl group influences the orientation of the molecule on the catalyst, leading to a preferential addition of hydrogen from one face of the aromatic ring, resulting in the cis product. Some studies propose a unique catalytic cycle involving different oxidation states of rhodium, such as Rh(III)-Rh(I)-Rh(III)-Rh(I)-Rh(III), which includes steps like C-H metalation, alkyne insertion (in related systems), and reductive elimination.

Exploration of Nickel and Cobalt-Based Catalysts for Activity and Selectivity

Nickel and cobalt-based catalysts present a cost-effective alternative to noble metal catalysts for the hydrogenation of 2-tert-butylphenol. The kinetics of the liquid-phase hydrogenation have been investigated over both nickel and cobalt catalysts. acs.orgacs.org These catalysts have shown considerable activity, though their selectivity towards the cis or trans isomer can be influenced by reaction conditions such as temperature and pressure.

The reaction over these catalysts often proceeds through a consecutive competitive reaction pathway, with 2-tert-butylcyclohexanone (B158629) as an intermediate. acs.org The selectivity for this intermediate is dependent on the hydrogen pressure. At temperatures below 200°C, an increase in hydrogen pressure leads to a greater fraction of this compound being formed directly from the phenol, bypassing the ketone intermediate in what is described as a "shunt reaction". acs.org

Modification of nickel catalysts, for instance by creating nickel-based alloys, can be employed to tune the selectivity and activity. Alloying nickel with metals like Fe, Co, Cu, Zn, Ga, In, Mo, or W, and modifying the catalyst with alkaline earth metal oxides has been shown to improve the selectivity for cis-o-tert-butylcyclohexanol.

Table 1: Performance of Various Catalysts in the Hydrogenation of 2-tert-Butylphenol

| Catalyst | Temperature (°C) | Pressure (bar) | Key Observation | Reference |

|---|---|---|---|---|

| Nickel | up to 200 | 10-100 | Pressure-dependent selectivity of intermediate 2-tert-butylcyclohexanone. acs.org | acs.org |

| Cobalt | up to 200 | 10-100 | Exhibits consecutive competitive reaction behavior. acs.org | acs.org |

| Ruthenium | up to 200 | 10-100 | Included in kinetic studies alongside Ni and Co. acs.org | acs.org |

Palladium-Catalyzed Hydrogenation Processes and Their Mechanistic Insights

Palladium catalysts are also utilized in the hydrogenation of phenols. Mechanistic insights suggest that the nature of the palladium catalyst's active phase can be controlled by the reactive molecule itself. The composition of the catalyst surface and subsurface can be significantly different depending on whether an alkyne or an alkene is being hydrogenated, which has implications for the hydrogenation of the aromatic ring of a phenol.

In the context of substituted phenols, palladium catalysts may require higher hydrogen pressure and temperature compared to rhodium to achieve similar activity. The stereoselectivity of palladium-catalyzed hydrogenations can also differ from that of rhodium, sometimes favoring the thermodynamically more stable trans isomer.

Elucidation of Catalyst Surface Geometry's Influence on Isomer Ratio

The surface geometry of the catalyst plays a crucial role in determining the cis/trans isomer ratio of the product. The arrangement of atoms on the catalyst surface dictates how the substrate, 2-tert-butylphenol, adsorbs. For instance, the hexagonal symmetry of the crystal structure of some metals is believed to be favorable for ring hydrogenation. mdpi.com

The steric hindrance from the bulky tert-butyl group, in conjunction with the catalyst surface geometry, influences the facial selectivity of hydrogen addition. A flat-lying adsorption of the aromatic ring on the catalyst surface is generally presumed to lead to the cis isomer. Any tilting or reorientation of the adsorbed intermediate can lead to the formation of the trans isomer. The control of surface ensemble geometry in bimetallic nanoparticle catalysts has been shown to confer hydroxyl-directed selectivity in heterogeneous double bond hydrogenation, a principle that can be extended to the hydrogenation of substituted phenols. purdue.edu

Reaction Kinetics and Thermodynamic Equilibrium Composition in Hydrogenation Systems

The kinetics of the liquid-phase hydrogenation of 2-tert-butylphenol over nickel, cobalt, and ruthenium catalysts have been modeled using a modified Langmuir-Hinshelwood-type model. acs.org This model accounts for the non-equilibrium adsorption of the intermediate ketone and can quantitatively describe the pressure-dependent ketone selectivity and the extent of the direct "shunt" hydrogenation. acs.org

The thermodynamic equilibrium between cis- and trans-2-tert-butylcyclohexanol is a significant factor, especially at higher temperatures where isomerization can occur. Experimental studies have shown that the cis isomer is the predominant product in the kinetically controlled regime, and the isomerization to the trans alcohol is endothermic. acs.org The equilibrium composition is influenced by temperature, with higher temperatures potentially favoring the thermodynamically more stable isomer. The model developed for the kinetics of this reaction system also incorporates these thermodynamic restrictions, allowing for its use under reversible conditions. acs.org

Table 2: Kinetic and Thermodynamic Aspects of 2-tert-Butylphenol Hydrogenation

| Parameter | Observation | Reference |

|---|---|---|

| Reaction Model | Modified Langmuir-Hinshelwood-type model describes the kinetics over Ni, Co, and Ru catalysts. acs.org | acs.org |

| Intermediate | Pressure-dependent selectivity of 2-tert-butylcyclohexanone. acs.org | acs.org |

| Shunt Reaction | Increased direct formation of this compound from the phenol at higher H2 pressure. acs.org | acs.org |

| Isomerization | Isomerization of cis- to trans-2-tert-butylcyclohexanol is endothermic. acs.org | acs.org |

| Equilibrium | The kinetic model includes thermodynamic restrictions of the reaction system. acs.org | acs.org |

Impact of Additives on Stereoselective Hydrogenation Outcomes

Additives can have a profound effect on the stereoselectivity of the hydrogenation of 2-tert-butylphenol. For instance, in the gas-phase hydrogenation over a Pt/SiO₂ catalyst, it has been reported that acidic solutions tend to favor the formation of cis-4-tert-butylcyclohexanol, while basic solutions favor the trans isomer. nacatsoc.org

In the case of rhodium-catalyzed hydrogenations, the addition of acids such as methanesulphonic acid to a 2% Rh/C catalyst has been shown to lead to 100% conversion of p-tert-butylphenol and 100% selectivity for the cis-isomer of p-tert-butylcyclohexanol. researchgate.net This indicates that the acidic additive plays a crucial role in controlling the stereochemical outcome, likely by influencing the adsorption of the substrate or the electronic properties of the catalyst.

Alkylation and Reductive Strategies

The synthesis of this compound can be approached through the initial formation of its ketone analog, 2-tert-butylcyclohexanone, followed by a stereocontrolled reduction. This strategy hinges on the precise execution of both an alkylation step to construct the carbon skeleton and a subsequent reduction to establish the final alcohol stereochemistry.

Enolate Alkylation of Cyclohexanone (B45756) and Subsequent Derivatization Routes

The alkylation of cyclohexanone enolates is a foundational method for creating substituted six-membered rings. ubc.ca This process involves the deprotonation of cyclohexanone at an α-carbon to form a nucleophilic enolate, which then reacts with an electrophile. In principle, this enolate can be alkylated with a tert-butyl halide via an SN2 reaction to form 2-tert-butylcyclohexanone. libretexts.org

However, the stereochemical and regiochemical outcomes of this reaction are complex. The alkylation of conformationally rigid cyclohexanone enolates tends to proceed via axial attack, as this pathway allows the ring to move towards a more stable chair conformation in the transition state. ubc.ca The reaction is typically under kinetic control, meaning the major product is the one formed through the lowest energy transition state. ubc.caubc.ca For conformationally flexible cyclohexanones, predicting the outcome is more complicated as the enolate can exist in multiple half-chair conformations. ubc.ca

Once 2-tert-butylcyclohexanone is synthesized, it serves as a direct precursor to this compound through derivatization, specifically via reduction of the ketone functional group.

Diastereoselective Reduction of 2-tert-Butylcyclohexanone: Reagent Specificity and Control

The reduction of the prochiral ketone, 2-tert-butylcyclohexanone, to its corresponding alcohol introduces a new stereocenter, resulting in two possible diastereomers: cis-2-tert-butylcyclohexanol (B1618334) and trans-2-tert-butylcyclohexanol. The ratio of these isomers is highly dependent on the steric bulk of the reducing agent, a principle well-demonstrated in the analogous reduction of 4-tert-butylcyclohexanone (B146137). odinity.comtamu.edu This process is a critical tool in organic synthesis for selectively forming a desired stereoisomer. fiveable.me

Small hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), can approach the carbonyl carbon from the less sterically hindered axial face. tamu.eduacs.org This axial attack leads to the formation of the equatorial alcohol, which is often the more thermodynamically stable product. odinity.com

Conversely, bulky reducing agents, like lithium tri-sec-butylborohydride (L-Selectride), are sterically impeded from the axial face by the ring's own axial hydrogens. tamu.edu Consequently, these reagents preferentially attack from the equatorial face, delivering the hydride to form the axial alcohol (cis-isomer) as the major product. odinity.comacs.org

Table 1: Influence of Reducing Agent on the Diastereoselective Reduction of Substituted Cyclohexanones Data adapted from the reduction of 4-tert-butylcyclohexanone as a model system.

| Reducing Agent | Predominant Attack Vector | Major Isomer Formed | Exemplary Product Ratio (trans:cis) |

| Sodium Borohydride (NaBH₄) | Axial | trans (Equatorial OH) | 2.4 : 1.0 |

| Lithium Aluminum Hydride (LiAlH₄) | Axial | trans (Equatorial OH) | 9.5 : 1.0 |

| L-Selectride (LiHB(sBu)₃) | Equatorial | cis (Axial OH) | 1.0 : 20 |

Friedel-Crafts Alkylation as a Precursor Synthesis Pathway

A highly effective and industrially relevant route to this compound begins with the synthesis of a precursor molecule, 2-tert-butylphenol. This is achieved through the Friedel-Crafts alkylation of phenol. google.com This classic electrophilic aromatic substitution reaction involves reacting phenol with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or an acid catalyst. icdst.orgmt.com

The mechanism involves the formation of a tert-butyl carbocation electrophile, which then attacks the electron-rich phenol ring. mt.com The resulting 2-tert-butylphenol is then hydrogenated in a subsequent step to yield this compound. This two-step process is a cornerstone of industrial production due to the availability of the starting materials and the efficiency of the reactions. google.com

Industrial-Scale Synthetic Development and Process Intensification

The large-scale production of this compound, particularly the cis-isomer valued in the fragrance industry, has driven significant research into process optimization and intensification. google.com The primary industrial method involves the catalytic hydrogenation of 2-tert-butylphenol. google.comgoogle.com

Strategies for Enhanced Process Efficiency and Scalability

To improve the efficiency and scalability of the hydrogenation of 2-tert-butylphenol, several strategies have been implemented. A key development is the move away from expensive noble metal catalysts, such as rhodium, which suffer from high costs and decreased activity at elevated temperatures. google.com Instead, more robust and cost-effective catalysts like Raney nickel-iron mixtures are employed. google.comgoogle.com

Process parameters are carefully controlled to maximize yield and selectivity. The reaction can be performed batchwise or continuously, with typical conditions including temperatures between 90-130°C and hydrogen pressures of 10-20 bar. google.comgoogle.comgoogleapis.com A significant innovation for process efficiency is the addition of 2-tert-butylcyclohexyl acetate (B1210297) to the reaction mixture. This additive has been shown to dramatically extend the life of the Raney nickel-iron catalyst, allowing it to be recycled more than ten times without a significant drop in performance or selectivity. google.com

Table 2: Optimized Industrial Conditions for Hydrogenation of 2-tert-Butylphenol

| Parameter | Condition | Benefit |

| Catalyst | Raney Nickel-Iron | Cost-effective, high activity |

| Additive | 2-tert-Butylcyclohexyl Acetate | Extends catalyst lifetime |

| Temperature | 90–130°C | Optimal reaction rate |

| Pressure | 10–20 bar H₂ | Ensures high conversion |

| cis:trans Ratio | Up to 95:5 | High selectivity for desired isomer |

Innovations in Catalytic Technology and Atom Economy Enhancement

The primary innovation in this field is the development of the mixed nickel/iron catalyst system. google.comgoogle.com When used in conjunction with 2-tert-butylcyclohexyl acetate, this catalytic system provides high selectivity for the desired cis-2-tert-butylcyclohexanol, achieving isomer ratios as high as 95:5. google.comgoogle.com This level of selectivity is crucial for the compound's application in fragrances.

The hydrogenation of 2-tert-butylphenol is an example of a highly atom-economical process. As an addition reaction, it incorporates all the atoms of the hydrogen gas and the aromatic precursor into the final product, generating minimal waste. Further process intensification could involve transitioning from traditional batch reactors to continuous-flow systems. unito.it Continuous processes can offer superior heat and mass transfer, leading to safer operating conditions, reduced solvent volumes, and improved process control, aligning with the principles of green chemistry. cetjournal.it

Continuous-Flow Biocatalytic Architectures for Stereoselective Production

The stereoselective synthesis of this compound, particularly the cis-isomer, is of significant interest due to its applications in the fragrance industry. google.com Traditional chemical synthesis routes often yield mixtures of stereoisomers, necessitating energy-intensive separation processes. Continuous-flow biocatalytic systems offer a promising alternative, providing enhanced control over reaction parameters, improved catalyst stability, and streamlined product isolation. These systems often employ immobilized enzymes in various reactor configurations to achieve high conversion rates and stereoselectivity.

A key biocatalytic approach for the synthesis of chiral alcohols is the asymmetric reduction of a corresponding prochiral ketone, in this case, 2-tert-butylcyclohexanone. Alcohol dehydrogenases (ADHs) are a class of enzymes that have demonstrated considerable utility in catalyzing such reductions with high stereospecificity. The integration of ADHs into continuous-flow reactors allows for efficient and sustainable production of the desired stereoisomer of this compound.

A representative continuous-flow architecture for the biocatalytic reduction of 2-tert-butylcyclohexanone would typically involve the following components:

Packed-Bed Reactor (PBR): The core of the system, where the ADH is immobilized on a solid support. Immobilization enhances enzyme stability and allows for its retention within the reactor, simplifying downstream processing.

Substrate and Cofactor Delivery: A continuous stream of the substrate (2-tert-butylcyclohexanone) dissolved in a suitable solvent, along with a stoichiometric amount of a reducing cofactor (e.g., NADH or NADPH), is fed into the PBR.

Cofactor Regeneration System: To improve the economic viability of the process, an in-situ cofactor regeneration system is often integrated. This can be achieved by including a secondary enzyme and a sacrificial substrate (e.g., glucose and glucose dehydrogenase, or isopropanol (B130326) and a secondary ADH) in the feed stream.

Downstream Processing: The effluent from the reactor, containing the product, unreacted substrate, and cofactor, is directed to a separation unit. This may involve liquid-liquid extraction or chromatography to isolate the pure this compound.

The selection of the specific ADH is crucial for achieving high stereoselectivity. Different ADHs exhibit varying substrate specificities and stereopreferences, allowing for the targeted production of either the (R)- or (S)-enantiomer of this compound. The operational parameters of the continuous-flow system, such as residence time, temperature, and pH, are optimized to maximize enzyme activity and stereoselectivity.

| Parameter | Typical Range | Impact on Synthesis |

| Enzyme | Immobilized Alcohol Dehydrogenase (ADH) | Determines stereoselectivity and reaction rate. |

| Reactor Type | Packed-Bed Reactor (PBR) | Facilitates enzyme reuse and continuous operation. |

| Substrate | 2-tert-Butylcyclohexanone | The prochiral ketone to be reduced. |

| Cofactor | NADH or NADPH | Provides the reducing equivalents for the reaction. |

| Cofactor Regeneration | Enzymatic (e.g., GDH/glucose) | Ensures economic feasibility by recycling the cofactor. |

| Residence Time | Minutes to Hours | Influences substrate conversion and product yield. |

| Temperature | 25-40 °C | Optimized for enzyme activity and stability. |

| pH | 6.0-8.0 | Maintained at the optimal pH for the specific ADH. |

This continuous-flow biocatalytic approach offers a greener and more efficient route to stereochemically pure this compound, aligning with the principles of sustainable chemical manufacturing.

Advanced Purity Assurance and Intermediate Characterization in Multi-Step Synthesis

A common industrial synthesis of this compound begins with the precursor 2-tert-butylphenol. wikipedia.org This multi-step process involves the hydrogenation of the aromatic ring to form the intermediate 2-tert-butylcyclohexanone, followed by the reduction of the ketone to the final alcohol product. Rigorous purity assurance and detailed characterization of intermediates are paramount to ensure the quality, stereochemical integrity, and safety of the final product.

The initial step, the hydrogenation of 2-tert-butylphenol, is typically carried out using a heterogeneous catalyst. It is crucial to monitor the progress of this reaction to ensure complete conversion of the starting material and to characterize the resulting intermediate, 2-tert-butylcyclohexanone.

Intermediate Characterization: 2-tert-Butylcyclohexanone

The primary analytical techniques employed for the characterization of the 2-tert-butylcyclohexanone intermediate include:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for confirming the identity of the intermediate by providing both retention time data and a mass spectrum. The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern for 2-tert-butylcyclohexanone, allowing for its unambiguous identification and the detection of any residual 2-tert-butylphenol or byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the structure of the intermediate. The ¹H NMR spectrum will show characteristic signals for the protons on the cyclohexane (B81311) ring and the tert-butyl group. The ¹³C NMR spectrum will provide information on the number and types of carbon atoms present, including the signature signal for the carbonyl carbon.

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for confirming the presence of the carbonyl group in the 2-tert-butylcyclohexanone intermediate, which exhibits a strong absorption band in the region of 1710-1720 cm⁻¹.

The subsequent step is the reduction of 2-tert-butylcyclohexanone to this compound. This step is critical as it establishes the stereochemistry of the final product.

Advanced Purity Assurance of this compound

Ensuring the purity of the final this compound product, particularly its stereoisomeric purity, requires advanced analytical methodologies:

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric and diastereomeric purity of this compound, chiral chromatography is the method of choice. ntu.edu.sg By using a chiral stationary phase, the different stereoisomers can be separated and quantified, allowing for the precise determination of the enantiomeric excess (ee) or diastereomeric excess (de). ntu.edu.sg

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: In cases where direct chiral chromatography is challenging, NMR spectroscopy in conjunction with chiral derivatizing agents can be employed. ntu.edu.sg These agents react with the alcohol to form diastereomeric derivatives that can be distinguished by their NMR spectra, allowing for the quantification of the original enantiomers. ntu.edu.sg

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For complex mixtures or the detection of trace impurities, GCxGC coupled with a time-of-flight mass spectrometer (TOF-MS) offers significantly enhanced resolution and sensitivity compared to conventional GC-MS. fmach.it This powerful technique can separate and identify a wide range of volatile and semi-volatile compounds, ensuring a comprehensive purity profile of the final product.

Throughout the multi-step synthesis, in-process controls are implemented at each stage to monitor reaction completion, identify potential impurities, and ensure that the intermediates meet the required specifications before proceeding to the next step. This rigorous approach to purity assurance and intermediate characterization is essential for the production of high-quality this compound.

| Analytical Technique | Purpose in Synthesis |

| GC-MS | Identification and purity assessment of 2-tert-butylcyclohexanone intermediate and final product. |

| ¹H and ¹³C NMR | Structural elucidation of intermediates and final product. |

| IR Spectroscopy | Confirmation of functional groups (e.g., carbonyl in the intermediate, hydroxyl in the final product). |

| Chiral GC/HPLC | Determination of stereoisomeric (enantiomeric/diastereomeric) purity of this compound. |

| NMR with Chiral Derivatizing Agents | Indirect determination of enantiomeric purity. |

| GCxGC-TOF-MS | Comprehensive analysis for trace impurities and complex mixtures. |

Stereochemical Investigations and Conformational Analysis

Analysis of Isomeric Forms of 2-tert-Butylcyclohexanol

The relative orientation of the hydroxyl and tert-butyl groups defines the cis and trans isomeric forms of this compound. These isomers are stereoisomers, specifically diastereomers, which are not mirror images and have different physical and chemical properties.

Cis-trans isomerism in substituted cyclohexanes arises from the different spatial arrangements of substituents relative to the plane of the ring. uou.ac.in In the cis isomer of this compound, the tert-butyl and hydroxyl groups are on the same side of the cyclohexane (B81311) ring, while in the trans isomer, they are on opposite sides. brainly.com

The stability of these isomers is intrinsically linked to their preferred chair conformations. The trans isomer is thermodynamically more stable than the cis isomer. brainly.com This increased stability is attributed to the ability of the trans isomer to adopt a chair conformation where both the bulky tert-butyl group and the hydroxyl group occupy equatorial positions. This arrangement minimizes steric strain. brainly.com Conversely, for the cis isomer to place the exceedingly bulky tert-butyl group in the favored equatorial position, the hydroxyl group is forced into an axial position, leading to greater steric interactions. chegg.combrainly.com

| Isomer | Most Stable Conformation | Relative Stability | Reason |

|---|---|---|---|

| trans-2-tert-Butylcyclohexanol | Diequatorial (tert-Butyl and -OH are both equatorial) | More Stable | Minimizes steric strain by placing both bulky groups in the less crowded equatorial positions. brainly.com |

| cis-2-tert-Butylcyclohexanol (B1618334) | Equatorial-Axial (tert-Butyl is equatorial, -OH is axial) | Less Stable | The bulky tert-butyl group forces the -OH group into a sterically hindered axial position. brainly.comchegg.com |

The differing stereochemistry of cis and trans isomers directly impacts their chemical reactivity. The orientation of the hydroxyl group—axial in the most stable conformer of the cis isomer and equatorial in the most stable conformer of the trans isomer—is a key determinant of reaction rates.

For instance, in oxidation reactions (e.g., using chromic acid), axial alcohols tend to be more reactive than their equatorial counterparts. chegg.comchegg.com This suggests that cis-2-tert-butylcyclohexanol, which presents an axial hydroxyl group, would undergo oxidation more rapidly than the trans isomer. The accessibility of the axial C-H bond for removal during the oxidation mechanism contributes to this enhanced reactivity.

Conformational Preferences and Steric Effects of the tert-Butyl Group

The cyclohexane ring is not planar; it preferentially adopts a puckered chair conformation to minimize angle and torsional strain. byjus.comlibretexts.org Substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. byjus.com The tert-butyl group is one of the bulkiest substituents in organic chemistry, and its presence exerts a controlling influence on the conformational equilibrium of the cyclohexane ring.

Substituents generally prefer the more spacious equatorial position to avoid steric hindrance with other atoms on the ring. msu.edu An axial substituent experiences unfavorable steric interactions with the two other axial hydrogens on the same side of the ring, a phenomenon known as 1,3-diaxial interaction. libretexts.orglibretexts.org

The energetic cost of placing a substituent in an axial position is quantified by its "A-value." The tert-butyl group has a very high A-value, estimated to be around 22.8 kJ/mol (approximately 5.4 kcal/mol). libretexts.orglibretexts.org This substantial energy penalty for occupying an axial position means the cyclohexane ring is effectively "locked" in a conformation that places the tert-butyl group in the equatorial position. libretexts.org

| Substituent | A-Value (kJ/mol) |

|---|---|

| -CH₃ (Methyl) | 7.6 |

| -CH₂CH₃ (Ethyl) | 7.9 |

| -CH(CH₃)₂ (Isopropyl) | 9.2 |

| -C(CH₃)₃ (tert-Butyl) | ~22.8 |

| -OH (Hydroxyl) | 2.1 - 4.2 |

| -Cl (Chloro) | 2.5 |

Data sourced from references libretexts.orglibretexts.org.

While the chair conformation is the most stable for cyclohexane, other conformations like the boat and twist-boat exist at higher energy levels. libretexts.org The boat conformation suffers from significant steric hindrance between "flagpole" hydrogens and torsional strain from eclipsed bonds. libretexts.org This strain can be partially alleviated by twisting into a more stable twist-boat (or skew-boat) conformation. libretexts.orgupenn.edu

In most cases, the energy barrier to the twist-boat is too high for it to be significantly populated. However, in molecules with extreme steric strain that cannot be relieved in a chair conformation, the twist-boat can become the ground state. The classic example is cis-1,4-di-tert-butylcyclohexane. Forcing one of the two massive tert-butyl groups into an axial position in a chair conformation is so energetically unfavorable that the molecule instead adopts a twist-boat conformation, where both groups can assume positions that resemble the less-strained equatorial arrangement. upenn.eduupenn.edu This illustrates the immense steric demand of the tert-butyl group, which can distort the ring from its normally preferred chair geometry to avoid a highly destabilizing 1,3-diaxial interaction.

The conformational stability of this compound is overwhelmingly dictated by the position of the tert-butyl group. Due to its large A-value, the equilibrium will strongly favor the chair conformer that places this group in the equatorial position. libretexts.org

This has a direct consequence on the orientation of the second substituent, the hydroxyl group.

In trans-2-tert-butylcyclohexanol , a diequatorial conformation is possible and is the most stable form.

In cis-2-tert-butylcyclohexanol , the requirement for the tert-butyl group to be equatorial forces the hydroxyl group into the less stable axial position. brainly.com

Therefore, the steric requirement of the tert-butyl group acts as a "conformational anchor," locking the ring and determining the spatial orientation and, consequently, the relative stability and reactivity of the molecule's isomers. libretexts.org

Dynamic Stereochemistry and Conformational Interconversion Studies

The stereochemistry of this compound is not static; rather, it is a dynamic system governed by the principles of conformational analysis. The cyclohexane ring can exist in various conformations, with the chair form being the most stable. The large tert-butyl group acts as a "conformational lock," strongly preferring an equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. This preference dictates the conformational equilibrium of both the cis and trans diastereomers.

For trans-2-tert-butylcyclohexanol, the most stable conformation places both the tert-butyl group and the hydroxyl group in equatorial positions. The alternative chair conformation, with both groups in axial positions, is highly disfavored due to severe steric hindrance.

In contrast, cis-2-tert-butylcyclohexanol must accommodate one axial and one equatorial substituent. Given the strong preference of the tert-butyl group for the equatorial position, the dominant conformation at equilibrium is the one where the tert-butyl group is equatorial and the hydroxyl group is axial. The conformer with an axial tert-butyl group and an equatorial hydroxyl group is significantly less stable and thus represents a minor component of the conformational mixture. The energy difference between these conformers dictates the equilibrium distribution. The interconversion between these chair forms occurs via a higher-energy twist-boat conformation. These conformational preferences are crucial in understanding the reactivity and spectroscopic properties of the molecule. chegg.comresearchgate.net

| Conformer | tert-Butyl Group Position | Hydroxyl Group Position | Relative Stability |

|---|---|---|---|

| Cis-1 (Major) | Equatorial | Axial | More Stable |

| Cis-2 (Minor) | Axial | Equatorial | Less Stable |

Stereoselective Control in Synthetic Methodologies

The synthesis of this compound, typically via the reduction of 2-tert-butylcyclohexanone (B158629), presents a challenge in controlling the stereochemical outcome. The diastereoselectivity of this reduction, yielding either the cis or trans alcohol, is highly dependent on the chosen synthetic methodology.

Methodologies for Achieving High Diastereoisomeric Excess

Achieving a high diastereoisomeric excess (d.e.) in the synthesis of this compound hinges on the choice of reducing agent and reaction conditions. The reduction of 2-tert-butylcyclohexanone can proceed via two main pathways of hydride attack: an "axial attack" leading to the equatorial alcohol (trans product) or an "equatorial attack" leading to the axial alcohol (cis product).

Sterically small hydride reagents, such as lithium aluminum hydride (LiAlH₄), tend to favor axial attack, approaching the carbonyl from the less hindered face, which leads to the formation of the trans isomer with the equatorial hydroxyl group. Conversely, bulkier hydride reagents, like lithium tri-sec-butylborohydride (L-Selectride®), favor equatorial attack due to steric hindrance, resulting in a higher proportion of the cis isomer with the axial hydroxyl group. For instance, the reduction of 2-tert-butylcyclohexanone with LiAlH₄ can yield a mixture favoring the cis-isomer. pageplace.de The precise control of temperature and solvent can further influence the diastereomeric ratio.

Factors Governing Cis/Trans Ratios in Catalytic Transformations

Catalytic hydrogenation of 2-tert-butylcyclohexanone is a widely used method where the cis/trans ratio of the product is governed by several interconnected factors. The nature of the metal catalyst, the support, the solvent, temperature, and hydrogen pressure all play critical roles.

Catalyst Type: Different metals exhibit different selectivities. For example, hydrogenation over Raney nickel often favors the formation of the more stable trans isomer (equatorial attack), which is the thermodynamically favored product. In contrast, catalysts like rhodium or ruthenium can show different selectivities based on the reaction mechanism and coordination to the substrate.

Adsorption Geometry: The stereochemical outcome is largely determined by how the ketone adsorbs onto the catalyst surface. The bulky tert-butyl group influences the orientation of the molecule on the surface, thereby directing the addition of hydrogen from either the top or bottom face of the cyclohexane ring.

Reaction Mechanism: In catalytic transfer hydrogenation, for example using isopropanol (B130326) as a hydrogen donor over a metal oxide catalyst like MgO, the reaction often proceeds via a Meerwein-Ponndorf-Verley (MPV) type mechanism. mdpi.com The stereochemistry of the hydride transfer from the donor to the carbonyl group of the ketone dictates the cis/trans ratio. mdpi.com Adsorption of the carbonyl oxygen onto a Lewis acidic site on the catalyst surface leaves one face of the carbonyl more accessible to hydride attack. mdpi.com

Temperature: Higher reaction temperatures can lead to equilibration between the diastereomeric products, often shifting the ratio towards the more thermodynamically stable trans isomer. mdpi.com

| Catalytic System | Substrate | Major Product Isomer | Key Influencing Factor |

|---|---|---|---|

| Transfer Hydrogenation over MgO | 4-tert-Butylcyclohexanone (B146137) | trans | Meerwein-Ponndorf-Verley mechanism, surface adsorption mdpi.com |

| Hydrogenation over Ru/C | Substituted Cyclohexanones | Varies (often cis) | Kinetic control, steric approach of hydrogen |

| Hydrogenation over Raney Ni | Substituted Cyclohexanones | Varies (often trans) | Thermodynamic control, product stability |

Stereochemical Aspects of this compound Derivatives

The principles of stereochemistry and conformational analysis extend to the derivatives of this compound, which have found utility in various fields, including medicinal chemistry and asymmetric synthesis.

Synthesis and Conformational Study of Diastereoisomeric Analogs of Biological Relevance

The this compound framework has been incorporated into molecules designed as analogs of biologically active compounds. For example, diastereoisomeric analogs of acetylcholine (B1216132) based on 2-amino-4-tert-butylcyclohexanol have been synthesized and studied. researchgate.net The synthesis of these four possible diastereomers requires stereocontrolled steps to establish the relative configurations of the amino and hydroxyl groups. The conformational preferences of these derivatives and their synthetic intermediates are assigned using proton nuclear magnetic resonance (PMR) spectroscopy. researchgate.net Similar to the parent alcohol, the tert-butyl group largely dictates a chair conformation with itself in an equatorial position. However, the introduction of other functional groups, particularly those capable of forming intramolecular hydrogen bonds or bulky quaternary ammonium (B1175870) salts, can lead to deviations from the ideal chair conformation. researchgate.net

Utilization as Chiral Building Blocks in Asymmetric Synthetic Strategies

Enantiomerically pure trans-2-tert-butylcyclohexanol has been recognized as a simple yet effective chiral auxiliary in asymmetric synthesis. researchgate.net A chiral auxiliary is a compound that is temporarily incorporated into a substrate to direct a chemical reaction to produce a specific stereoisomer. After the reaction, the auxiliary is removed, having imparted its chirality to the product molecule.

trans-2-tert-butylcyclohexanol can be attached to a prochiral substrate, for example, via an ester linkage. The bulky tert-butylcyclohexyl group then effectively shields one face of the molecule, forcing an incoming reagent to attack from the less hindered face. This strategy has been successfully employed in various reactions, including asymmetric ene reactions and Diels-Alder reactions, to achieve high levels of diastereoselectivity. acs.org The efficiency of such auxiliaries is often comparable to more complex and expensive ones like 8-phenylmenthol. researchgate.net The ability to prepare both enantiomers of trans-2-tert-butylcyclohexanol, for instance through enzymatic resolution, makes it a versatile tool for accessing both enantiomers of a target product. researchgate.net

Advanced Spectroscopic and Computational Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for probing the conformational preferences and dynamics of 2-tert-butylcyclohexanol in solution. Through the analysis of chemical shifts, coupling constants, and dynamic NMR phenomena, a comprehensive understanding of its stereochemistry can be achieved.

Proton (¹H) NMR spectroscopy provides critical insights into the conformational equilibrium of this compound isomers through the detailed analysis of the methine proton (H-1) signal, which is directly attached to the carbon bearing the hydroxyl group. The chemical shift and multiplicity of this signal are highly dependent on its axial or equatorial orientation.

In the case of the analogous cis-4-tert-butylcyclohexanol, where the hydroxyl group is axial and the tert-butyl group is equatorial, the H-1 proton is in an equatorial position. This results in smaller coupling constants with the adjacent axial and equatorial protons, typically observed as a narrow multiplet or a pentet. For trans-4-tert-butylcyclohexanol, the hydroxyl group is equatorial, placing the H-1 proton in an axial orientation. This axial proton exhibits large axial-axial couplings and smaller axial-equatorial couplings, resulting in a wider and more complex signal, often appearing as a triplet of triplets. reddit.comreddit.comyoutube.com

The differentiation between the cis and trans isomers of this compound can be similarly achieved by analyzing the methine proton at the C-1 position. The large steric demand of the tert-butyl group at C-2 will strongly influence the conformational equilibrium, but the principles of spin-spin coupling and their dependence on dihedral angles remain the same.

Table 1: Expected ¹H NMR Methine Proton (H-1) Characteristics for this compound Isomers

| Isomer | H-1 Orientation | Expected Multiplicity | Expected Coupling Constants (J) |

|---|---|---|---|

| cis (axial OH) | Equatorial | Narrow multiplet/pentet | Small J-values |

Carbon-13 (¹³C) NMR spectroscopy is a valuable technique for the quantitative determination of the conformational equilibrium in this compound. The chemical shifts of the carbon atoms within the cyclohexane (B81311) ring are sensitive to their stereochemical environment, particularly the γ-gauche effect. An axial substituent will shield the γ-carbons, causing an upfield shift (to a lower ppm value) compared to when the substituent is equatorial.

By analyzing the ¹³C chemical shifts, particularly of C-3 and C-5 (γ to C-1), in the cis and trans isomers, the predominant conformation of each can be established. For instance, in the isomer where the hydroxyl group is predominantly axial, the signals for C-3 and C-5 would be expected at a higher field compared to the isomer where the hydroxyl group is equatorial.

Table 2: Predicted ¹³C NMR Chemical Shift Trends for this compound Conformers

| Carbon | Axial OH Conformer | Equatorial OH Conformer |

|---|---|---|

| C-1 | Downfield | Upfield |

| C-3 | Upfield (γ-gauche effect) | Downfield |

Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational isomerism, such as the ring inversion process in this compound. By monitoring the temperature-dependent changes in the NMR spectrum, the energy barrier for this process can be determined.

At room temperature, the ring inversion of cyclohexane derivatives is typically fast on the NMR timescale, resulting in an averaged spectrum. As the temperature is lowered, the rate of inversion decreases. At a certain temperature, known as the coalescence temperature (Tc), the signals for the individual conformers begin to broaden and merge. Below the coalescence temperature, separate signals for the axial and equatorial environments may be resolved.

By analyzing the lineshape of the NMR signals at different temperatures, the rate constant for the ring inversion can be calculated. From the temperature dependence of the rate constant, the Gibbs free energy of activation (ΔG‡) for the ring flip can be determined using the Eyring equation. For substituted cyclohexanes, these barriers are typically in the range of 10-12 kcal/mol. For example, dynamic NMR studies on cis-1,2-di-tert-butylcyclohexane revealed a free-energy barrier of 16 kcal/mol for ring inversion. sikhcom.net A similar approach can be applied to this compound to quantify the energetic barrier to its conformational interconversion.

Mass Spectrometry Techniques in Mechanistic and Product Analysis

Mass spectrometry provides essential information regarding the molecular weight and fragmentation patterns of this compound, aiding in its identification and in the analysis of reaction products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of the cis and trans isomers of this compound. The gas chromatograph separates the isomers based on their different boiling points and interactions with the stationary phase of the column. Generally, the more volatile isomer will have a shorter retention time.

Following separation by GC, the molecules are ionized in the mass spectrometer, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification. For alcohols, the molecular ion peak (M+) may be weak or absent. Common fragmentation pathways include the loss of a water molecule (M-18) and α-cleavage (cleavage of the C-C bond adjacent to the oxygen). The fragmentation patterns of the cis and trans isomers can exhibit subtle differences, which can aid in their differentiation. nih.gov

By integrating the peak areas of the separated isomers in the gas chromatogram, their relative abundance in a mixture can be accurately determined. This is crucial for assessing the stereoselectivity of a reaction that produces this compound.

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a soft ionization technique that allows for the real-time, online monitoring of volatile organic compounds (VOCs) like this compound in the gas phase. osti.govtofwerk.com This technique utilizes hydronium ions (H₃O⁺) to ionize the analyte via proton transfer in a drift tube reactor.

The fundamental requirement for this reaction to occur is that the proton affinity (PA) of the analyte must be higher than that of water. tofwerk.com Alcohols, including cyclohexanol (B46403) derivatives, generally have proton affinities greater than water, making them suitable for PTR-MS analysis. researchgate.net

The reaction kinetics are governed by the collision rate between the hydronium ions and the this compound molecules. The concentration of the protonated molecule [M+H]⁺ is directly proportional to the concentration of the neutral analyte. This linear relationship allows for the real-time quantification of this compound, making PTR-MS a powerful tool for monitoring reaction kinetics, such as its formation or consumption in a chemical process, without the need for sample preparation or chromatographic separation. nih.gov However, fragmentation can occur, especially with larger alcohols, which needs to be considered for accurate quantification. researchgate.net

Spectroscopic Methods for Catalyst Characterization in Heterogeneous Reactions

Spectroscopic techniques are indispensable in the field of heterogeneous catalysis, providing detailed insights into the physical and chemical properties of catalysts that govern their activity and selectivity. In the context of reactions involving this compound, such as its synthesis via the hydrogenation of 2-tert-butylphenol (B146161), characterizing the catalyst is crucial for optimizing reaction conditions and yield.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a foundational technique for the characterization of solid materials, particularly in heterogeneous catalysis. malvernpanalytical.com It is employed to obtain qualitative and quantitative information about the crystalline phases present in a catalyst. malvernpanalytical.com The technique operates on the principle of Bragg's Law, where X-rays are diffracted by the crystalline lattice of a material, producing a unique diffraction pattern that serves as a fingerprint for its atomic structure. malvernpanalytical.com

In catalyst research, XRD is used to identify the crystalline composition of catalyst supports and active metal phases. malvernpanalytical.commdpi.com It can also determine key structural parameters such as crystallite size, lattice strain, and the degree of crystallinity. malvernpanalytical.commalvernpanalytical.com For instance, in studies of nickel catalysts supported on silica (B1680970) for the hydrogenation of 4-tert-butylphenol (B1678320), a precursor reaction to forming related cyclohexanol derivatives, XRD is employed to analyze the structure of the final catalysts. researchgate.net The absence of diffraction peaks corresponding to nickel species can indicate that the metal particles are very small or highly dispersed on the support surface. researchgate.net

Table 1: Example of XRD Data for a Supported Nickel Catalyst

| 2θ (Degrees) | Phase Identification | Crystallite Size (nm) |

| 25.6 | Amorphous SiO₂ | N/A |

| 44.5 | Ni (111) | 12 |

| 51.8 | Ni (200) | 11 |

| 76.4 | Ni (220) | 13 |

Transmission Electron Microscopy (TEM) for Nanoscale Morphology

Transmission Electron Microscopy (TEM) is a powerful imaging technique used to investigate the morphology, size, and distribution of catalyst nanoparticles at the nanoscale. mdpi.com By transmitting a beam of electrons through an ultrathin sample, TEM can produce high-resolution images that reveal the fine details of a catalyst's structure. nih.gov Modern in-situ TEM allows for the observation of catalysts under reaction conditions, providing real-time insights into structural changes. nih.govcolorado.edu

For catalysts used in hydrogenation reactions, TEM is critical for visualizing the dispersion of active metal nanoparticles on the support material. researchgate.net The size and shape of these particles can significantly influence the catalyst's activity and selectivity. researchgate.net TEM analysis can confirm whether nanoparticles are uniformly distributed or have formed agglomerates, which can impact performance. This technique provides direct visual evidence that complements the bulk structural information obtained from methods like XRD. mdpi.com

Table 2: Representative TEM Analysis Results for a Pt/SiO₂ Catalyst

| Parameter | Value | Description |

| Average Particle Size | 3.5 nm | The mean diameter of platinum nanoparticles. |

| Particle Size Distribution | 1.5 - 6.0 nm | The range of observed nanoparticle diameters. |

| Dispersion | High | Nanoparticles are well-separated on the silica support. |

| Morphology | Spherical | The predominant shape of the nanoparticles. |

Atomic Absorption Spectrometry (AAS) for Elemental Composition

Atomic Absorption Spectrometry (AAS) is an analytical technique used for the quantitative determination of specific elements in a sample. thermofisher.comanalytik-jena.com The method is based on the principle that atoms of an element will absorb light at characteristic wavelengths. thermofisher.commeasurlabs.com By measuring the amount of light absorbed by an atomized sample, the concentration of a specific element can be determined with high accuracy. thermofisher.com AAS is a robust and cost-effective method for elemental analysis. thermofisher.commeasurlabs.com

In catalyst characterization, AAS is essential for verifying the elemental composition, particularly the loading of the active metal on the support. researchgate.net For example, in the preparation of a Pt/SiO₂ catalyst for the hydrogenation of 4-tert-butylphenol, AAS would be used to confirm that the desired percentage of platinum has been successfully incorporated into the final catalyst material. researchgate.net This ensures consistency between different catalyst batches and allows for accurate correlation of catalytic performance with metal content.

Table 3: Illustrative AAS Data for Metal Content in a Catalyst Sample

| Element | Target Concentration (wt%) | Measured Concentration (wt%) |

| Nickel (Ni) | 5.0 | 4.9 ± 0.1 |

| Platinum (Pt) | 1.0 | 1.1 ± 0.05 |

Temperature-Programmed Reduction (TPR) for Reducibility Profiling

Temperature-Programmed Reduction (TPR) is a technique used to study the reducibility of metal oxides in a catalyst. hidenanalytical.comwikipedia.org In a TPR experiment, the catalyst is heated at a constant rate in a stream of a reducing gas mixture, typically containing hydrogen. hidenanalytical.comwikipedia.org The consumption of hydrogen is monitored by a detector as a function of temperature, generating a profile with peaks that correspond to the reduction of different metal species. wikipedia.org

The resulting TPR profile provides valuable information about the nature of the metal species, their interaction with the support material, and the temperatures required for their reduction to the active metallic state. azom.com For instance, different peaks in the TPR profile of a nickel-based catalyst can be attributed to the reduction of nickel oxides with varying degrees of interaction with the support. researchgate.net This information is crucial for determining the optimal activation procedure for the catalyst before its use in reactions like the hydrogenation of tert-butylphenols. researchgate.net

Table 4: Example of TPR Peak Analysis for a Supported Metal Oxide Catalyst

| Peak | Temperature (°C) | H₂ Consumption (μmol/g) | Assignment |

| α | 250 | 150 | Reduction of weakly interacting NiO |

| β | 400 | 320 | Reduction of strongly interacting NiO |

| γ | 550 | 85 | Reduction of nickel silicate (B1173343) species |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a laboratory technique for the separation of a mixture. omicsonline.org The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) for Compound Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. omicsonline.orglibretexts.org It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. omicsonline.org The separation is based on the differential interactions of the analytes with the stationary phase. sigmaaldrich.com Due to its high resolution and sensitivity, HPLC is widely applicable in many fields, including pharmaceutical analysis for purity assessment. omicsonline.orgresearchgate.net

In the context of this compound, HPLC is an essential tool for analyzing the product mixture from a synthesis reaction. The hydrogenation of 2-tert-butylphenol can yield both cis and trans isomers of this compound, as well as unreacted starting material and potential byproducts. HPLC, particularly using a reversed-phase column (e.g., C18), can effectively separate these different compounds. researchgate.net By comparing the retention times of the peaks in the sample chromatogram to those of known standards, the components can be identified. The area under each peak is proportional to the concentration of the corresponding compound, allowing for quantitative analysis of product distribution and purity.

Table 5: Typical HPLC Data for the Analysis of a this compound Synthesis Mixture

| Retention Time (min) | Compound Identification | Peak Area (%) | Purity (%) |

| 3.8 | 2-tert-Butylphenol | 2.5 | N/A |

| 5.2 | trans-2-tert-Butylcyclohexanol | 28.5 | N/A |

| 6.1 | cis-2-tert-Butylcyclohexanol (B1618334) | 68.1 | N/A |

| Total Product | 96.6 | 99.1 (based on product peaks) |

Gas Chromatography-Olfactometry (GC-O) for Isomer-Specific Olfactory Profiling

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that couples the high-resolution separation capabilities of gas chromatography with human sensory perception. This method is indispensable for distinguishing the specific odor contributions of individual isomers in a mixture, which is particularly relevant for this compound, where the cis- and trans-isomers exhibit distinct olfactory profiles.

In a typical GC-O analysis, a sample containing a mixture of this compound isomers is injected into the gas chromatograph. The isomers, differing in their physical properties, are separated as they travel through the chromatographic column. The effluent from the column is then split, with one portion directed to a conventional detector (such as a flame ionization detector or a mass spectrometer) for chemical identification and quantification, and the other portion directed to a sniffing port where a trained sensory panelist can assess the odor of each eluting compound.

While direct GC-O studies on this compound are not extensively detailed in publicly available literature, the principles of this technique can be applied to understand its isomer-specific olfactory properties. For its acetate (B1210297) derivative, o-tert-butylcyclohexyl acetate, it is known that the isomers possess different scents. The commercial product is a mixture of cis- and trans-isomers, and as the percentage of the trans-isomer increases, the odor profile shifts from fruity and citrusy to more woody and camphorous researchgate.net. This suggests that a similar isomer-dependent odor profile exists for this compound itself. The cis-isomer is generally associated with a more potent and desirable fragrance profile in related substituted cyclohexanols.

The application of GC-O would allow for the precise determination of the retention times of the cis- and trans-2-tert-butylcyclohexanol isomers and, concurrently, a detailed description of their individual odor characters. This data is invaluable for the fragrance industry in tailoring the synthesis and purification processes to maximize the concentration of the more desirable isomer.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have emerged as essential tools for understanding the chemical and physical properties of molecules at an atomic level. These approaches provide insights that can be difficult or impossible to obtain through experimental methods alone. For this compound, computational studies are critical for understanding its conformational preferences, the thermodynamics of its synthesis, and the factors governing the stereochemical outcome of its production.

Semiempirical and Ab Initio Quantum Chemical Calculations for Conformational Energy Landscapes

The biological and chemical properties of cyclic molecules like this compound are intrinsically linked to their three-dimensional structure. The cyclohexane ring can adopt several conformations, with the chair, boat, and twist-boat forms being the most significant. The presence of a bulky tert-butyl group and a hydroxyl group at the 2-position introduces complex steric and electronic interactions that dictate the preferred conformation and the relative energies of different isomers.

Semiempirical and ab initio quantum chemical calculations are employed to map the conformational energy landscape of this compound. These methods solve the Schrödinger equation with varying levels of approximation to calculate the electronic energy of a given molecular geometry. By systematically varying the dihedral angles of the molecule and calculating the corresponding energies, a potential energy surface can be generated.

For disubstituted cyclohexanes, the chair conformation is generally the most stable. The substituents can be in either an axial or an equatorial position. Due to severe steric hindrance, a tert-butyl group strongly prefers the equatorial position. In the case of cis-2-tert-butylcyclohexanol, one substituent must be axial while the other is equatorial. Given the large size of the tert-butyl group, it will occupy the equatorial position, forcing the hydroxyl group into the axial position. Conversely, in the more stable chair conformation of trans-2-tert-butylcyclohexanol, both the tert-butyl and hydroxyl groups can occupy equatorial positions, minimizing steric strain.

Computational studies on closely related molecules, such as 1,2-di-tert-butylcyclohexane, have shown that for the cis-isomer, a chair conformation is favored. However, for the trans-isomer, a non-chair (twist) conformation can be a major component in solution, alongside a chair conformation with axial substituents. These findings highlight the significant steric strain introduced by two adjacent bulky groups. While the hydroxyl group is smaller than a tert-butyl group, similar computational analyses are necessary to definitively determine the conformational preferences and energy differences for the cis- and trans-isomers of this compound.

Table 1: Predicted Conformational Preferences of this compound Isomers

| Isomer | Most Stable Chair Conformation | Predicted Relative Stability |

| cis-2-tert-Butylcyclohexanol | tert-Butyl (equatorial), OH (axial) | Less Stable |

| trans-2-tert-Butylcyclohexanol | tert-Butyl (equatorial), OH (equatorial) | More Stable |

Predictive Modeling of Vapor-Liquid Equilibrium in Reaction Systems

The industrial synthesis of this compound typically involves the catalytic hydrogenation of o-tert-butylphenol. The reaction mixture is a complex system containing the reactant, hydrogen, the cis- and trans-isomers of the product, and potentially the intermediate ketone (2-tert-butylcyclohexanone) and byproducts. For the design and optimization of the separation and purification processes, such as distillation, a thorough understanding of the vapor-liquid equilibrium (VLE) of this multicomponent system is essential.

Predictive thermodynamic models, such as the UNIFAC (UNIQUAC Functional-group Activity Coefficients) group-contribution method, are powerful tools for estimating VLE data when experimental measurements are scarce or difficult to obtain. The UNIFAC model calculates the activity coefficients of components in a mixture based on their functional groups. The molecule is broken down into its constituent groups, and the interactions between these groups are used to predict the non-ideal behavior of the liquid phase.

To model the VLE of the this compound synthesis system using UNIFAC, the following steps would be taken:

Component Identification: All components in the reaction mixture are identified.

Group Assignment: Each molecule is broken down into its UNIFAC functional groups. For example, this compound would be composed of groups for the cyclohexane ring, the tert-butyl group, and the hydroxyl group.

Interaction Parameters: The UNIFAC database provides the interaction parameters between different functional groups.

Activity Coefficient Calculation: The model uses these parameters to calculate the activity coefficient of each component in the liquid phase at a given temperature and composition.

VLE Calculation: The calculated activity coefficients are then used in the VLE equations (e.g., the modified Raoult's law) to predict the composition of the vapor phase in equilibrium with the liquid phase.

This predictive modeling allows engineers to simulate the behavior of the reaction mixture in separation units, enabling the design of efficient distillation columns to separate the desired this compound isomer from the reactants and byproducts.

Theoretical Prediction of Stereochemical Outcomes in Organic Reactions

The stereoselectivity of the hydrogenation of o-tert-butylphenol is a critical factor in the synthesis of this compound, as the cis- and trans-isomers have different commercial values. Computational chemistry offers a powerful approach to understanding and predicting the stereochemical outcome of this reaction.

Theoretical predictions of stereoselectivity involve the computational modeling of the reaction mechanism at the molecular level. This typically includes:

Modeling the Catalyst Surface: The hydrogenation is a heterogeneous catalytic process, often employing metals like nickel, platinum, or rhodium on a support. A model of the catalyst surface is constructed.

Reactant Adsorption: The adsorption of o-tert-butylphenol onto the catalyst surface is modeled. Different adsorption geometries are possible, and their relative energies are calculated.